molecular formula C4H4ClN5O3 B2404764 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1046463-61-9

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2404764
CAS No.: 1046463-61-9
M. Wt: 205.56
InChI Key: CBXSYLDEWJXSDA-UHFFFAOYSA-N
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Description

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further functionalized to obtain the desired compound . The reaction conditions often include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly catalysts and solvents is also a focus in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes by binding to active sites on enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSYLDEWJXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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